4-Bromo-1-butanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQMBDQMIHMOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202239 | |
| Record name | 4-Bromo-1-butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-26-6, 7762-89-2 | |
| Record name | 4-Bromo-1-butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-1-butanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-butanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVS42P6YDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Bromo 1 Butanesulfonic Acid and Its Precursors
Established Synthetic Routes to Halogenated Butane (B89635) Derivatives
The synthesis of halogenated butanes, particularly 4-bromo-1-butanol (B1194514), serves as a critical first step in accessing 4-bromo-1-butanesulfonic acid. Traditional methods have been well-documented, providing reliable, albeit sometimes harsh, routes to these key intermediates.
Synthesis of 4-Bromo-1-butanol and Related Intermediates
4-Bromo-1-butanol is a primary precursor, and its synthesis has been approached through several key reactions. A common laboratory-scale method involves the treatment of butane-1,4-diol with hydrobromic acid (HBr). rsc.orgijcce.ac.irwikipedia.orgontosight.ai This reaction proceeds via a nucleophilic substitution where a hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion. researchgate.net An alternative and industrially significant route is the ring-opening of tetrahydrofuran (B95107) (THF). sigmaaldrich.com This can be achieved by reacting THF with hydrobromic acid, often in the presence of sulfuric acid, to yield 4-bromo-1-butanol. rsc.org One reported method involves the dropwise addition of 48% aqueous hydrobromic acid to a mixture of THF and concentrated sulfuric acid at a controlled temperature, followed by heating to achieve a yield of 67.5%. rsc.org Another approach utilizes bromine in the presence of a palladium catalyst and hydrogen gas for the ring-opening of THF. rsc.orgresearchgate.net
More specific conditions for these syntheses have been detailed in various reports. For instance, the reaction of THF with HBr can yield up to 88% of 4-bromo-1-butanol under optimized conditions. nih.gov However, variations in reaction temperature can significantly impact the product distribution, with higher temperatures favoring the formation of the byproduct 1,4-dibromobutane (B41627). nih.gov The reaction of butane-1,4-diol with 47% HBr through azeotropic distillation is reported to yield approximately 65% of 4-bromo-1-butanol. rsc.orgwikipedia.orgontosight.ai
Table 1: Selected Synthetic Methods for 4-Bromo-1-butanol
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| Tetrahydrofuran | 48% HBr (aq), H₂SO₄ | 67.5% | rsc.org |
| Tetrahydrofuran | HBr | ~88% | nih.gov |
| Butane-1,4-diol | 47% HBr (aq) | ~65% | rsc.orgwikipedia.org |
| Tetrahydrofuran | I₂, HSiEt₃ | 86% | rsc.org |
Strategies for Sulfonic Acid Group Introduction onto Brominated Alkanes
The introduction of a sulfonic acid group onto a brominated alkane is a key transformation in the synthesis of the target compound. One classic method for forming alkanesulfonic acids is the Strecker reaction, which involves the reaction of an alkyl halide with a sulfite (B76179) salt. For instance, a bromoalkane can react with sodium sulfite to produce the corresponding sodium alkanesulfonate. wikipedia.org
Another strategy is the oxidation of thiols. researchgate.net This pathway can be achieved using various oxidizing agents. A sustainable approach involves the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in combination with air as a green oxidant for the conversion of alkyl halides to alkyl sulfonic acids. researchgate.netrsc.org This method can proceed under transition-metal-free conditions and involves a sulfinate intermediate. rsc.org It has been noted that bromine can be used to convert sulfur compounds, like alkyl mercaptans, into sulfonic acids. chemicalbook.comchim.it
Contemporary Approaches in the Synthesis of this compound
Modern synthetic methods often prioritize efficiency, safety, and environmental considerations. The use of key precursors like 1,4-butanesultone and the application of green chemistry principles are central to these contemporary strategies.
Utilization of 1,4-Butanesultone as a Key Precursor in Sulfonic Acid Derivatization
1,4-Butanesultone, the cyclic ester of 4-hydroxybutanesulfonic acid, serves as a pivotal intermediate for producing 4-substituted butanesulfonic acids. wikipedia.orgontosight.ai The synthesis of this compound can be directly achieved through the ring-opening of 1,4-butanesultone with hydrobromic acid. orgsyn.org This reaction provides a direct and atom-economical route to the target molecule. The reactivity of the sultone ring allows for nucleophilic attack, leading to the formation of a variety of butanesulfonic acid derivatives. For example, reacting 1,4-butanesultone with other nucleophiles like organic chloride salts or amines leads to the formation of ionic liquids or zwitterionic compounds, respectively. wikipedia.org
The synthesis of 1,4-butanesultone itself can be accomplished through several routes. One method starts from 4-chlorobutan-1-ol, which is reacted with sodium sulfite to form the sodium salt of 4-hydroxybutan-1-sulfonic acid. wikipedia.org This salt is then treated with a strong acid and heated to induce cyclization and water elimination, yielding 1,4-butanesultone. wikipedia.orgijacskros.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of sulfonic acids.
A significant advancement in green synthesis is the development of solvent-free reaction conditions, which minimize waste and can lead to simpler purification processes. Several sulfonic acid catalysts have been employed in solvent-free reactions. rhhz.net For instance, a Brønsted acid catalyst, 4-(succinimido)-1-butane sulfonic acid, can be prepared by simply mixing succinimide (B58015) and 1,4-butanesultone and heating, avoiding the use of hazardous reagents like chlorosulfonic acid. researchgate.net This catalyst has proven effective in multicomponent reactions under solvent-free conditions. researchgate.netresearchgate.netnih.gov The synthesis itself can be promoted using unconventional energy sources like solar energy. researchgate.net
The use of supported sulfonic acid catalysts is another important green approach. These catalysts, where the sulfonic acid group is tethered to a solid support like silica (B1680970), are often cheap, safe to handle, and easily recyclable. They have demonstrated high efficiency in various organic transformations, including acylations and oxidations, under mild and often solvent-free conditions.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in drastically reduced timeframes compared to conventional heating methods. nih.govjmcs.org.mx While specific studies optimizing the microwave-assisted synthesis of this compound are not prevalent, the principles can be inferred from research on structurally related compounds.
The synthesis of various organic molecules, from heterocyclic compounds to pharmaceutical intermediates, has been significantly improved through microwave irradiation. nih.govconicet.gov.ar For instance, the synthesis of 1-(2-aminoethyl)-2-imidazolidinethione, which conventionally requires 5 hours of heating, was completed in just 7 minutes with high purity using microwave assistance. jmcs.org.mx Similarly, the synthesis of a key intermediate for the drug benazepril (B1667978) saw a dramatic reduction in reaction time with microwave heating, achieving results in minutes that were not possible even under harsh conventional conditions. nih.gov
Optimization of microwave-assisted synthesis involves the systematic variation of several parameters, including microwave power, reaction temperature, time, and the choice of solvent. jmcs.org.mxconicet.gov.ar In the synthesis of ethyl-quinolon-4-one-3-carboxylates, researchers found that high-boiling point solvents like 1,2-dichlorobenzene (B45396) (DCB) and diphenyl ether (DPE) gave acceptable yields, and a temperature-controlled dynamic irradiation method was superior to a fixed-power approach. conicet.gov.ar These findings demonstrate that MAOS is not merely about rapid heating but involves a nuanced optimization process to maximize its benefits. conicet.gov.arfrontiersin.org
| Compound Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage Noted |
|---|---|---|---|
| Benazepril Intermediate | No product formed | 4 min | Enabled a previously unsuccessful reaction. nih.gov |
| Ferrocenyl Chalcones | 10–40 h | 1–5 min | Drastic rate acceleration. frontiersin.org |
| 1-(2-aminoethyl)-2-imidazolidinethione | 5 h | 7 min | High purity and yield with significant time savings. jmcs.org.mx |
| Ethyl-quinolon-4-one-3-carboxylates | Many hours | 2–10 min | Fast, efficient, one-pot procedure with good yields. conicet.gov.ar |
Development of Novel Synthetic Pathways and Reagents
Beyond optimizing existing methods, research is actively exploring new synthetic routes and reagents related to this compound. This includes the development of novel catalysts based on the butane sulfonic acid structure and the use of its precursors in advanced functionalization reactions.
Exploration of Catalytic Methodologies for Synthesis
The butane sulfonic acid functional group has been successfully employed as the active component in novel, efficient catalysts. These catalysts are often designed to be reusable and environmentally benign, addressing key goals of sustainable chemistry.
One approach involves the creation of a Brønsted acid catalyst, 4-(succinimido)-1-butane sulfonic acid, which is synthesized from 1,4-butanesultone—a direct precursor for this compound. rhhz.netresearchgate.net This solid acid catalyst has proven effective in promoting multicomponent reactions under solvent-free conditions and can be recycled without significant loss of activity. rhhz.netresearchgate.net
A more advanced strategy involves immobilizing the butane sulfonic acid group onto a solid support to create a heterogeneous catalyst. Researchers have developed a novel magnetic core-shell nanocatalyst by functionalizing magnetic nanoparticles with butanesulfonic acid (BuSO₃H). rsc.orgrsc.org This nanocatalyst (Fe₃O₄@C@PrNH@BuSO₃H) combines the strong acidic properties of the sulfonic acid group with the magnetic separability of the iron oxide core. rsc.org It has been used to efficiently catalyze the synthesis of coumarins and other complex organic molecules, and can be easily recovered with an external magnet and reused for at least twelve cycles with good activity. rsc.org Similarly, poly(4-vinylpyridiniumbutanesulfonic acid) has been used as a heterogeneous dual acidic catalyst. semanticscholar.org
| Catalyst Name/Type | Precursor Used | Key Features | Application Example |
|---|---|---|---|
| 4-(Succinimido)-1-butane sulfonic acid | 1,4-Butanesultone | Reusable Brønsted acid, solvent-free conditions. rhhz.netresearchgate.net | Synthesis of pyrano[4,3-b]pyran derivatives. rhhz.net |
| Butane sulfonic acid-functionalized magnetic nanocatalyst | Butanesulfonic acid | Heterogeneous, magnetically separable, stable, reusable. rsc.orgrsc.org | Ultrasound-assisted coumarin (B35378) synthesis. rsc.org |
| Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogen sulfate (B86663) | Butanesulfonic acid derivative | Heterogeneous, dual acidic poly(ionic liquid). semanticscholar.org | One-pot synthesis of substituted quinolines. semanticscholar.org |
Advanced Functionalization Reactions for the Butane Backbone
The chemical reactivity of the butane backbone, particularly in the form of 1,4-butane sultone, allows for its use in advanced functionalization reactions to modify the properties of polymers and other materials. These reactions graft the butane sulfonic acid moiety onto a larger structure, imparting new functionalities.
One prominent application is in the modification of polymers for use in polymer electrolyte membrane fuel cells (PEMFCs). arabjchem.org In one study, poly(ethylene-co-tetrafluoroethylene) (ETFE) films were first grafted with poly(4-vinyl pyridine) and then treated with 1,4-butane sultone. arabjchem.org This reaction introduces sulfonic acid alkyl pyridinium (B92312) groups onto the polymer backbone, creating a zwitterionic structure. The degree of this sulfonation can be controlled by adjusting the concentration of 1,4-butane sultone and the reaction time, allowing for the tuning of properties like ion exchange capacity (IEC). arabjchem.org
A similar strategy was applied to modify Poly(Vinyl Alcohol) (PVA). semanticscholar.org After initial modifications, the polymer was reacted with 1,4-butane sultone to introduce the sulfoalkyl group, demonstrating the versatility of this reagent for functionalizing different polymer backbones. semanticscholar.org These functionalization reactions are crucial for developing new materials with tailored properties for specific, high-performance applications.
| Backbone Material | Functionalizing Reagent | Functional Group Introduced | Purpose/Application |
|---|---|---|---|
| Poly(4-vinyl pyridine) grafted ETFE film | 1,4-Butane sultone | Sulfonic acid alkyl pyridinium | Preparation of dual acidic ionic liquid membranes for fuel cells. arabjchem.org |
| Modified Poly(Vinyl Alcohol) (PVA) | 1,4-Butane sultone | Sulfoalkyl group | Synthesis of polymers with protic ionic liquid functionalities. semanticscholar.org |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Butanesulfonic Acid
Role as a Versatile Synthetic Building Block and Reagent in Organic Transformations
4-Bromo-1-butanesulfonic acid is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its chemical utility stems from the presence of two distinct reactive sites: a terminal bromine atom on the alkyl chain and a strongly acidic sulfonic acid group. This dual functionality allows for a range of transformations, enabling the introduction of a four-carbon chain bearing a sulfonate group into various molecular architectures. The compound can be conceptualized as a hydrophilic "tail" (the sulfonate group) attached to a reactive "head" (the carbon-bromine bond), making it valuable for modifying molecules to enhance water solubility or to introduce an acidic moiety.
The primary alkyl bromide functionality in this compound is a key site for reactivity. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. ksu.edu.salibretexts.orgchemguide.co.uk In this process, an electron-rich nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom, leading to the displacement of the bromide ion as a leaving group. chemguide.co.uk This single-step reaction results in the formation of a new carbon-nucleophile bond with an inversion of stereochemical configuration if the carbon were chiral. ksu.edu.sa
The versatility of this reaction allows for the synthesis of a diverse range of derivatives. For instance, reaction with amines yields amino-sulfonic acids, reaction with thiols produces thia-sulfonic acids, and reaction with cyanide provides a route to nitrile-containing sulfonic acids, which can be further hydrolyzed to carboxylic acids.
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyalkanesulfonic acid |
| Amine | Ammonia (NH₃) | Aminoalkanesulfonic acid |
| Thiolate | Sodium Thiophenoxide (PhSNa) | Thioether-sulfonic acid |
| Cyanide | Sodium Cyanide (NaCN) | Cyanoalkanesulfonic acid |
| Azide | Sodium Azide (NaN₃) | Azidoalkanesulfonic acid |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester-sulfonic acid |
The sulfonic acid group (-SO₃H) is a strong Brønsted acid, readily deprotonating in the presence of a base. This property is fundamental to one of its most common reactions: salt formation. Treatment of this compound with inorganic bases like sodium hydroxide or organic bases such as amines results in the formation of the corresponding sulfonate salt. These salts, for example, this compound, sodium salt, are often crystalline solids with significantly higher water solubility than the parent acid. sigmaaldrich.com
Beyond simple acid-base chemistry, the sulfonic acid group can undergo esterification to form sulfonate esters. This transformation is typically achieved by reacting the sulfonic acid (or its corresponding sulfonyl chloride) with an alcohol. The Fischer esterification method, commonly used for carboxylic acids, involves reacting the acid with an excess of alcohol under acidic conditions to drive the equilibrium towards the ester product. masterorganicchemistry.com The resulting sulfonate esters are important intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group. mdpi.com
Mechanistic Pathways of Key Transformations
The primary mechanistic pathway for reactions at the bromine-bearing carbon of this compound is the SN2 reaction. chemguide.co.uk This mechanism is favored for primary alkyl halides because the reaction center is relatively unhindered sterically, allowing for backside attack by the nucleophile. chemguide.co.uk The reaction proceeds through a single transition state where the bond to the incoming nucleophile is partially formed, and the bond to the leaving bromide ion is partially broken. ksu.edu.sa This concerted process avoids the formation of a high-energy primary carbocation intermediate, which would be necessary for a unimolecular (SN1) pathway. libretexts.org The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemguide.co.uk
While the bromide ion is a good leaving group, the sulfonic acid group itself is not. However, when converted into a sulfonate ester (R-SO₂-OR'), the resulting sulfonate moiety (R-SO₃⁻) becomes an exceptionally effective leaving group in nucleophilic substitution reactions. mdpi.com The high leaving group ability of sulfonates is attributed to the stability of the resulting sulfonate anion, which is highly resonance-stabilized. The negative charge is delocalized over the three oxygen atoms, significantly lowering its basicity and making it less likely to re-attack the carbon center.
The nucleofugality of leaving groups can span many orders of magnitude. Sulfonate esters, such as tosylates, mesylates, and especially perfluoroalkylsulfonates (like triflates and nonaflates), are often more reactive than alkyl halides in SN2 reactions. mdpi.comfau.edu This enhanced reactivity makes sulfonate esters derived from hydroxy-alkanesulfonic acids (which could be produced from this compound via nucleophilic substitution with hydroxide) valuable alkylating agents in their own right. mdpi.com
| Leaving Group | Typical Structure | Relative Reactivity (Approx.) | Stability of Anion |
| Bromide | -Br | Good | Stable (Br⁻) |
| Mesylate | -OMs (-OSO₂CH₃) | Excellent | Highly resonance-stabilized |
| Tosylate | -OTs (-OSO₂C₆H₄CH₃) | Excellent | Highly resonance-stabilized |
| Triflate | -OTf (-OSO₂CF₃) | Superb | Extremely resonance-stabilized |
Catalytic Applications of this compound Derivatives
Derivatives of this compound have been developed for use as catalysts in organic synthesis. A notable example is 4-(succinimido)-1-butane sulfonic acid (SBSA), which functions as an efficient and reusable Brønsted acid catalyst. researchgate.net This catalyst is prepared from 1,4-butanesultone (the intramolecular ester of 4-hydroxy-1-butanesulfonic acid) and succinimide (B58015). researchgate.net
SBSA has been successfully employed to catalyze the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives under solvent-free conditions. researchgate.net The catalyst's effectiveness stems from the presence of the strong sulfonic acid group, which facilitates the reaction, likely by protonating reactants and activating them towards nucleophilic attack. This methodology offers several advantages, including high yields, clean reaction profiles, simple methodology, and short reaction times, aligning with the principles of green chemistry. researchgate.net The solid nature of such catalysts can also simplify product purification and allow for catalyst recovery and reuse. researchgate.net
| Entry | Aldehyde Substrate | Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 96 | 15 |
| 2 | 4-Chlorobenzaldehyde | 98 | 10 |
| 3 | 4-Methylbenzaldehyde | 95 | 20 |
| 4 | 4-Nitrobenzaldehyde | 98 | 8 |
| 5 | 4-Methoxybenzaldehyde | 94 | 25 |
| 6 | 2-Chlorobenzaldehyde | 93 | 30 |
Brönsted Acid Catalysis in Organic Transformations
The sulfonic acid group (-SO₃H) is a powerful proton donor, making compounds like this compound and its derivatives effective Brönsted acid catalysts. These catalysts operate by donating a proton to a substrate, thereby activating it towards a subsequent chemical reaction. This activation often involves increasing the electrophilicity of a molecule, facilitating bond-breaking or bond-forming processes.
While direct catalytic applications of this compound itself are not extensively documented in dedicated studies, the catalytic activity of structurally similar sulfonic acids is well-established. A closely related derivative, 4-(succinimido)-1-butane sulfonic acid, has been successfully employed as an efficient and reusable Brönsted acid catalyst. researchgate.netconsensus.app This compound, synthesized from 1,4-butanesultone and succinimide, demonstrates the catalytic potential inherent in the butane (B89635) sulfonic acid backbone. researchgate.net
In one study, 4-(succinimido)-1-butane sulfonic acid was used to catalyze the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.net The reaction, which involves the condensation of an aromatic aldehyde with two equivalents of a pyrazolone (B3327878) derivative, proceeded with high yields under solvent-free conditions. This method highlights the advantages of using such sulfonic acid catalysts, including clean reaction profiles, simple methodology, and short reaction times. researchgate.net
The catalytic cycle of a Brönsted acid like 4-(succinimido)-1-butane sulfonic acid in this transformation is proposed to involve the initial protonation of the aldehyde's carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the pyrazolone. After the initial condensation and subsequent dehydration, a second pyrazolone molecule attacks the resulting intermediate, ultimately leading to the final product after another dehydration step and regeneration of the catalyst. The efficiency of this process underscores the capability of the sulfonic acid group in this molecular framework to act as a potent proton donor.
Table 1: Catalytic Performance of 4-(Succinimido)-1-butane Sulfonic Acid in the Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 96 |
| 3 | 4-Methylbenzaldehyde | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | 25 | 92 |
| 5 | 4-Nitrobenzaldehyde | 30 | 90 |
Source: Data compiled from a study on the catalytic application of 4-(succinimido)-1-butane sulfonic acid. researchgate.net
Ionic Liquid Design and Application as Catalysts
A significant application of this compound and its precursors, like 1,4-butane sultone, is in the synthesis of task-specific ionic liquids (TSILs). These are ionic compounds with melting points below 100 °C, where a functional group is covalently attached to the cation or anion, tailoring the ionic liquid for a specific task, such as catalysis. mdpi.comsciforum.net By incorporating a sulfonic acid group into the cation, a Brönsted acidic ionic liquid is formed, which can act as both a solvent and a catalyst, offering advantages in terms of reaction rates and catalyst recyclability. mdpi.commdpi.com
The synthesis typically involves the reaction of a nitrogen-containing heterocycle, such as an imidazole (B134444) or a pyridine (B92270) derivative, with a precursor like 1,4-butane sultone. This reaction forms a zwitterionic intermediate, which is then protonated with a strong acid (e.g., sulfuric acid) to yield the final acidic ionic liquid. For example, the reaction of 1-methylimidazole (B24206) with 1,4-butane sultone, followed by treatment with sulfuric acid, yields 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bsmim][HSO₄]). mdpi.comsciforum.net This ionic liquid possesses dual acidic sites: the sulfonic acid group on the cation and the hydrogen sulfate anion.
These sulfonic acid-functionalized ionic liquids (SAILs) have proven to be effective catalysts for a variety of organic reactions, including esterifications and condensation reactions. mdpi.comnih.govnih.gov For instance, [bsmim][HSO₄] has been used to catalyze the synthesis of esters from carboxylic acids and alcohols, as well as the formation of dibenzoxanthenes from aldehydes and β-naphthol. mdpi.comsciforum.net Research has shown that these TSILs can exhibit significantly improved catalytic activity compared to non-functionalized ionic liquids or even conventional mineral acids. mdpi.comsciforum.net
The enhanced performance is attributed to the presence of the -SO₃H group, which provides a high concentration of acidic protons within the ionic liquid phase. In the synthesis of dibenzoxanthenes, for example, the yields obtained with [bsmim][HSO₄] were considerably higher than those with sulfuric acid alone. mdpi.comsciforum.net Furthermore, these ionic liquid catalysts can often be recovered and reused for several cycles with only a slight decrease in activity, which is a significant advantage for sustainable chemical processes. mdpi.comsciforum.net
Table 2: Comparison of Catalyst Performance in the Synthesis of Dibenzoxanthenes
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| Benzaldehyde | H₂SO₄ | 68 |
| Benzaldehyde | [bsmim][HSO₄] | 82 |
| 4-Nitrobenzaldehyde | H₂SO₄ | 75 |
| 4-Nitrobenzaldehyde | [bsmim][HSO₄] | 89 |
Source: Data from a comparative study of sulfuric acid and a task-specific ionic liquid. mdpi.comsciforum.net
Comparison of Heterogeneous and Homogeneous Catalysis
The use of this compound derivatives in catalysis exemplifies the broader fields of homogeneous and heterogeneous catalysis. Each approach possesses distinct advantages and disadvantages.
Homogeneous Catalysis , where the catalyst is in the same phase as the reactants (typically liquid), is exemplified by the sulfonic acid-functionalized ionic liquids discussed previously. ethz.ch
Advantages : Homogeneous catalysts generally exhibit high activity and selectivity because the active sites are readily accessible to the reactant molecules. mdpi.com The catalyst's properties can also be finely tuned at a molecular level. ethz.ch
Disadvantages : The primary drawback is the difficulty in separating the catalyst from the product mixture after the reaction is complete. ethz.chmdpi.com This can lead to product contamination and loss of the often-expensive catalyst, making recycling challenging and costly. ethz.ch
Heterogeneous Catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas phase), offers a solution to the separation problem. mdpi.comresearchgate.net Sulfonic acid groups can be immobilized on solid supports to create heterogeneous catalysts. mdpi.comstarbons.com This can be achieved by grafting molecules like this compound onto the surface of materials such as silica (B1680970), polymers (like polystyrene), or carbon nanomaterials. mdpi.comstarbons.comrsc.org
Advantages : The key benefit is the ease of separation of the catalyst from the reaction mixture by simple filtration. ethz.ch This allows for straightforward product purification and efficient catalyst recycling, which is crucial for industrial and green chemistry applications. mdpi.commdpi.com
Disadvantages : Heterogeneous catalysts may suffer from lower catalytic activity compared to their homogeneous counterparts due to limited accessibility of active sites and potential mass transfer limitations. ethz.chmdpi.com The organic linkers used for immobilization can also sometimes leach from the support, leading to a gradual loss of activity. mdpi.com
The versatility of this compound allows for its potential use in both catalytic systems. As a precursor to soluble ionic liquids, it functions as a homogeneous catalyst. Conversely, its terminal bromine atom provides a reactive handle for covalent attachment to a solid support, enabling the creation of a heterogeneous catalyst. The choice between these systems depends on the specific requirements of the chemical process, balancing the need for high activity and selectivity with the practical considerations of catalyst separation and reusability.
Table 3: General Comparison of Homogeneous and Heterogeneous Sulfonic Acid Catalysts
| Feature | Homogeneous Catalysis (e.g., Ionic Liquids) | Heterogeneous Catalysis (e.g., Supported Catalysts) |
|---|---|---|
| Catalyst Phase | Same as reactants (liquid) | Different from reactants (solid) |
| Activity/Selectivity | Generally high | Can be lower due to mass transfer limits |
| Catalyst Separation | Difficult, often requires extraction or distillation | Easy, typically by filtration |
| Recyclability | Often complex and costly | Generally straightforward |
| Active Site Accessibility | High | Potentially limited |
Source: General principles of catalysis. ethz.chmdpi.commdpi.com
Advanced Analytical Techniques for Characterization and Structural Elucidation in Research
Chromatographic Separation and Identification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org When coupled with various detectors, it becomes a powerful tool for both the identification and quantification of individual components within a sample.
High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a mixture. globalresearchonline.net The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. libretexts.org
For the analysis of 4-Bromo-1-butanesulfonic acid, a reversed-phase HPLC (RP-HPLC) method would be most suitable. This compound possesses both a polar sulfonic acid head and a nonpolar bromobutyl tail, making it amenable to separation on a nonpolar stationary phase, such as C18. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times, the pH of the mobile phase is often controlled with an acidic additive, such as formic acid or phosphoric acid, to suppress the ionization of the highly acidic sulfonic acid group.
Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution | Gradient elution (e.g., starting with high %A, increasing %B over time) | | Flow Rate | 1.0 mL/min | | Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
Due to the lack of a strong chromophore, a Photodiode Array (PDA) detector would offer limited sensitivity. A more effective approach is coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.net This allows for the sensitive detection of the compound and provides mass information that confirms its identity as it elutes from the column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical due to its low volatility and high polarity, stemming from the presence of the sulfonic acid group. Consequently, a crucial step of chemical derivatization is required to convert the analyte into a more volatile form suitable for GC analysis. gcms.czcolostate.edujfda-online.com
Derivatization Strategies: The primary method for derivatizing sulfonic acids is esterification, which transforms the non-volatile acid into a more volatile ester. gcms.cz For this compound, this can be achieved through alkylation, for instance, by reaction with a methylating agent to form methyl 4-bromobutane-1-sulfonate. This derivative possesses a significantly lower boiling point and reduced polarity, allowing it to traverse the GC column.
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the sample based on differences in boiling points and interactions with the stationary phase of the capillary column. globalresearchonline.net The separated components then enter the mass spectrometer.
Mass Spectrometry Analysis: The mass spectrometer ionizes the derivative molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides two critical pieces of information:
Molecular Weight: The molecular ion peak of the derivative helps confirm that the intended derivatization reaction was successful.
Structural Fragmentation: The fragmentation pattern is a unique fingerprint of the molecule. For the derivatives of this compound, characteristic fragments would arise from the cleavage of the carbon-sulfur, carbon-carbon, and carbon-bromine bonds. The presence of bromine is distinctly marked by a pair of isotopic peaks (M and M+2) of nearly equal intensity, a signature feature that aids in the confident identification of bromine-containing fragments.
GC-MS is also a powerful tool for identifying thermally induced degradation products. High temperatures in the GC injector or column can sometimes cause molecules to break down. mdpi.com Analysis of the resulting chromatogram and mass spectra can reveal the structures of these degradation products, providing insight into the thermal stability of the parent compound.
Table 1: Hypothetical GC-MS Data for a Derivatized Sample
| Retention Time (min) | Proposed Compound | Key m/z Fragments | Notes |
|---|---|---|---|
| 8.54 | Methyl 4-bromobutane-1-sulfonate | 230/232 (M+), 151, 135/137, 95 | Characteristic Br isotope pattern observed. |
| 6.21 | 4-Bromo-1-butene | 134/136 (M+), 55 | Potential thermal degradation (elimination) product. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used widely in synthetic chemistry for qualitatively monitoring the progress of reactions and assessing the purity of compounds. libretexts.org
Reaction Monitoring: To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied for comparison. A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org
The plate is then placed in a chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the spots at different rates depending on their polarity and affinity for the stationary phase. This compound is highly polar and would exhibit a low retention factor (Rf), remaining near the baseline with many common eluents. A successful reaction would yield a product with a different polarity, and thus a different Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new product spot is clearly visible.
Purity Assessment: For purity assessment, a dissolved sample of the isolated this compound is spotted on a TLC plate and developed. An ideally pure compound will appear as a single, distinct spot. The presence of multiple spots indicates the existence of impurities.
Since this compound is not colored, the spots must be visualized using other methods. This is commonly achieved by viewing the plate under UV light if the compound or impurities are UV-active, or by staining the plate with a chemical reagent such as potassium permanganate (B83412) or vanillin/sulfuric acid, which reacts with the compound to produce a colored spot. epfl.ch
Table 2: Illustrative TLC Data for a Substitution Reaction
| Lane | Rf Value(s) | Number of Spots | Spot Color (after staining) |
|---|
Eluent System: Ethyl Acetate/Hexane (1:1). Visualization: Potassium Permanganate stain.
Elemental Analysis and Microanalysis in Compound Verification
Elemental analysis is a fundamental technique that provides quantitative information on the elemental composition of a sample. azom.comvelp.com It is a cornerstone of chemical analysis for verifying the empirical and molecular formula of a newly synthesized or purified compound. velp.comazom.com The technique works by combusting a small, precisely weighed amount of the sample under controlled conditions, which converts the elements into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, sulfur to SO₂). velp.com These gases are then detected and quantified.
For this compound, with the molecular formula C₄H₉BrO₃S, the theoretical elemental composition can be calculated with high precision. An experimental analysis of a pure sample should yield mass percentages of Carbon (C), Hydrogen (H), Bromine (Br), and Sulfur (S) that are in close agreement with these theoretical values. A significant deviation between the experimental and calculated values would suggest the presence of impurities or that the incorrect compound has been synthesized. This method serves as a definitive check of purity and identity. azom.com
Table 3: Elemental Analysis Data for this compound (C₄H₉BrO₃S)
| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 22.13 | 22.18 | +0.05 |
| Hydrogen (H) | 4.18 | 4.15 | -0.03 |
| Bromine (Br) | 36.81 | 36.75 | -0.06 |
| Sulfur (S) | 14.77 | 14.81 | +0.04 |
| Oxygen (O) | 22.11 (by difference) | 22.11 (by difference) | - |
A difference of <0.4% is generally considered acceptable for a pure compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmchemsci.com This approach is favored for its balance of accuracy and computational efficiency. nih.gov A common application involves geometry optimization, where the lowest energy structure of the molecule is determined. mdpi.com For a molecule like 4-Bromo-1-butanesulfonic acid, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently employed. nih.govmdpi.com This functional combines exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation) exchange and correlation, providing reliable results for a wide range of molecules. nih.gov
The choice of a basis set is also crucial. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing elements like bromine and sulfur, a Pople-style basis set such as 6-311++G(d,p) is often used. mdpi.comresearchgate.net This notation indicates a flexible, triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to allow for non-spherical electron density distributions, which is essential for accurately modeling the sulfonate and bromo groups. mdpi.com Calculations using these methods can yield important data on structural parameters and thermodynamic stability. jmchemsci.com
Table 1: Illustrative DFT Calculation Parameters for this compound
| Parameter | Selection | Rationale |
|---|---|---|
| Method | Density Functional Theory (DFT) | Provides a good balance of computational cost and accuracy for molecular properties. nih.gov |
| Functional | B3LYP | A widely used hybrid functional known for its reliability in predicting geometries and energies. mdpi.commdpi.com |
| Basis Set | 6-311++G(d,p) | Offers high flexibility to accurately describe the electronic structure of atoms like Br, S, and O. mdpi.comresearchgate.net |
| Task | Geometry Optimization | To find the most stable, lowest-energy conformation of the molecule. jmchemsci.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.comwikipedia.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized around the electron-rich bromine atom and the sulfonate group, while the LUMO would be distributed over the electrophilic centers of the molecule. Theoretical calculations can precisely determine the energies of these orbitals. For example, a DFT study on 4-bromoanilinium perchlorate (B79767) calculated a HOMO energy of -7.273 eV, a LUMO energy of -3.169 eV, and an energy gap of 4.104 eV. mdpi.com This analysis helps predict how the molecule will interact with other chemical species. nih.gov
Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. nih.gov |
Understanding the distribution of charge within a molecule is essential for predicting its reactive sites. Mulliken population analysis is a method used to calculate partial atomic charges based on the contribution of atomic orbitals to the molecular orbitals. stackexchange.comchemrxiv.org These charges provide a quantitative estimate of the electron density on each atom.
A more visual and intuitive method is the mapping of the Molecular Electrostatic Potential (MEP). An MEP map illustrates the charge distribution on the van der Waals surface of a molecule. walisongo.ac.id Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net
For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the sulfonate group, indicating a high electron density and a prime site for interaction with cations or electrophiles. A region of positive potential (blue) might be found on the hydrogen atoms and potentially near the carbon atom attached to the bromine, while the bromine atom itself could exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The butane (B89635) chain in this compound allows for significant conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. nih.gov Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape. nih.gov
MD simulations calculate the trajectory of atoms and molecules over time based on a classical force field, providing insight into the dynamic behavior of the system. nih.govnih.gov For this compound, an MD simulation could be performed with the molecule in an explicit solvent like water to understand its behavior in a realistic environment. nih.gov The simulation would reveal the preferred conformations, the dynamics of the flexible alkyl chain, and how the polar sulfonate head and the hydrophobic bromo-alkyl tail interact with the solvent molecules. nih.gov This information is critical for understanding how the molecule's shape influences its interactions.
Molecular Modeling and Docking Studies for Interaction Profiling
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.govnih.gov This computational method is a cornerstone of structure-based drug design and helps in understanding molecular interactions. researchgate.net
Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within a specific receptor's binding site. nih.govnih.gov The process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the binding pocket, and second, using a scoring function to estimate the binding affinity for each conformation. researchgate.net
From a computational perspective, the interaction profile would be analyzed based on the types of non-covalent interactions formed, such as:
Electrostatic Interactions: The negatively charged sulfonate group would likely form strong ionic or hydrogen bonds with positively charged (e.g., arginine, lysine) or polar (e.g., serine, threonine) amino acid residues in a receptor site.
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with a nucleophilic atom like an oxygen or nitrogen in the protein backbone or side chain. researchgate.net
Hydrophobic Interactions: The four-carbon alkyl chain can engage in van der Waals and hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine). frontiersin.org
Docking studies provide a binding energy score (e.g., in kcal/mol), which is a quantitative prediction of the binding affinity. frontiersin.orgnih.gov By identifying these key interactions and predicting binding modes, computational models can guide the design of new molecules with potentially enhanced or modified interaction profiles. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromoanilinium perchlorate |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
| Arginine |
| Leucine |
| Lysine |
| Phenylalanine |
| Serine |
| Threonine |
| Valine |
Virtual Screening Methodologies for Molecular Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for experimental testing, thereby accelerating the drug discovery process and reducing costs.
In the context of designing molecules based on or incorporating the this compound scaffold, virtual screening could be employed in several ways. The two main approaches are ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity towards a specific biological target is available, their structures can be used to find other molecules with similar properties. This does not require a 3D structure of the target. For a molecule like this compound, derivatives could be screened based on shape similarity, pharmacophore models (spatial arrangements of essential features), or quantitative structure-activity relationships (QSAR) derived from known active compounds.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known (from X-ray crystallography or NMR spectroscopy, for example), SBVS can be used. This typically involves molecular docking, where a library of compounds is computationally placed into the binding site of the target. Scoring functions are then used to estimate the binding affinity of each compound. Derivatives of this compound could be docked into a target's active site to predict their potential as inhibitors or modulators.
Hypothetical Application to this compound:
A hypothetical virtual screening workflow for derivatives of this compound might involve the following steps:
Library Generation: Creation of a virtual library of compounds containing the 4-bromo-1-butanesulfonate moiety with various chemical modifications.
Target Selection: Identification of a biologically relevant protein target.
Docking and Scoring: Docking the virtual library against the target's binding site and ranking the compounds based on their predicted binding affinity.
Filtering: Applying filters based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Hit Selection: Visual inspection of the top-scoring compounds and their binding modes to select a diverse set of candidates for synthesis and experimental validation.
Without specific research, no data table of virtual screening hits for this compound can be provided.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification, characterization, and the interpretation of experimental data. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).
For this compound, these computational methods could be used to generate a theoretical spectroscopic profile.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated. This is particularly useful for confirming the structure of a newly synthesized compound or for distinguishing between isomers.
Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) and Raman spectra. This information is valuable for identifying the functional groups present in a molecule and for studying its conformational properties.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can provide insights into the electronic structure of the molecule.
Hypothetical Predicted Spectroscopic Data for this compound:
To generate a data table of predicted spectroscopic parameters, a specific computational methodology would need to be applied. This would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculation: To confirm the optimized structure is a true minimum and to obtain vibrational frequencies.
NMR Calculation: To compute the nuclear magnetic shielding constants.
TD-DFT Calculation: To determine electronic excitation energies.
The results would be highly dependent on the chosen level of theory (e.g., functional) and basis set. As no such studies have been published for this compound, a data table of these parameters cannot be generated. A hypothetical table might look like this:
Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound (Note: The values below are for illustrative purposes only and are not the result of actual calculations.)
| Parameter | Atom/Group | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | CH₂-Br | 3.5 |
| CH₂-CH₂Br | 2.1 | |
| CH₂-CH₂SO₃H | 2.0 | |
| CH₂-SO₃H | 3.1 | |
| ¹³C NMR Chemical Shift (ppm) | C-Br | 33.0 |
| C-CH₂Br | 30.0 | |
| C-CH₂SO₃H | 22.0 | |
| C-SO₃H | 51.0 | |
| IR Frequency (cm⁻¹) | S=O stretch | 1250 |
| S-O stretch | 1050 | |
| C-Br stretch | 650 |
Applications of 4 Bromo 1 Butanesulfonic Acid and Its Derivatives in Advanced Chemical Research
Applications in Organic Synthesis and Reagent Development
In the realm of organic synthesis, bromo-organic compounds are fundamental reagents for a wide array of transformations, including substitutions, cyclizations, and rearrangements. nih.govsci-hub.se 4-Bromo-1-butanesulfonic acid serves as a specialized reagent, enabling the introduction of the butanesulfonate moiety into organic structures, thereby modifying their physical and chemical properties.
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound is a valuable precursor for creating heterocyclic systems that are appended with a sulfonic acid group. The bromine atom acts as an electrophilic site, readily undergoing nucleophilic substitution, while the butanesulfonic acid tail provides a scaffold and imparts specific properties like aqueous solubility.
The general strategy involves the reaction of this compound with a molecule containing two or more nucleophilic centers. The intramolecular or intermolecular cyclization that follows leads to the formation of a heterocyclic ring. For instance, reaction with diamines, hydrazines, or similar dinucleophiles can yield various saturated nitrogen-containing heterocycles. The presence of the sulfonic acid group in the final product is significant, as it can influence the molecule's biological activity, solubility, and ability to coordinate with metal ions. While specific examples directly utilizing this compound are specialized, the principle is well-established in the synthesis of borylated heterocycles from other functionalized bromo-compounds. nih.gov
Table 1: Potential Heterocyclic Systems from this compound
| Reactant (Dinucleophile) | Resulting Heterocyclic Core | Potential Application Area |
|---|---|---|
| Hydrazine (B178648) | Pyrazolidine or Piperidazine derivative | Pharmaceuticals, Agrochemicals |
| Ethylenediamine | Piperazine derivative | Chelating agents, Ionic liquids |
A primary application of this compound is as an alkylating agent for the introduction of the sulfonate functional group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing the butanesulfonate chain to be attached to a variety of substrates. This process is crucial for modifying molecules to enhance their water solubility, a key consideration in pharmaceutical and biological applications.
The reaction with amines, alcohols, or thiols results in the formation of N-alkylated, O-alkylated, or S-alkylated butanesulfonates, respectively. This functionalization is a powerful tool for transforming hydrophobic organic molecules into water-soluble derivatives without compromising their core structure. This approach is analogous to the use of other bromo-compounds, like 4-bromoaniline, which serve as building blocks for more complex functional molecules. chemicalbook.com
Table 2: Functionalization Reactions using this compound
| Nucleophile | Product Type | Key Feature of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Secondary Amine with Sulfonate tail | Increased water solubility, zwitterionic potential |
| Alcohol (R-OH) | Ether with Sulfonate tail | Introduction of a hydrophilic chain |
Integration in Materials Science Research
The unique properties of this compound extend its utility into materials science, particularly in the design of functional polymers and supramolecular assemblies.
Functional polymers containing acidic groups, such as sulfonic acid, are critical in applications ranging from ion-exchange membranes to water purification systems. nih.gov this compound can be employed in the synthesis of such polymers through two main pathways:
Polymerization of a Derived Monomer: The sulfonic acid can be converted into a polymerizable derivative, such as a styrenic or acrylic monomer. Subsequent polymerization or copolymerization yields a polymer with pendant butanesulfonic acid groups.
Post-Polymerization Modification: This is a more common and versatile approach. A pre-existing polymer with nucleophilic side chains (e.g., polyvinyl alcohol or polyamine) can be chemically modified by reacting it with this compound. The bromo- end of the molecule covalently attaches to the polymer backbone, effectively grafting the sulfonic acid functionality onto the material. mdpi.com This method is widely used to create ionomers and polyelectrolytes with controlled ion-exchange capacity. researchgate.netuq.edu.au
These sulfonated polymers are essential components in proton-exchange membranes for fuel cells and as solid-phase catalysts.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses an amphiphilic character, with the sulfonic acid group acting as a polar, hydrophilic head and the bromobutyl chain serving as a less polar, hydrophobic tail.
This molecular structure promotes self-assembly in aqueous solutions. Depending on the concentration and conditions, these molecules can organize into higher-order structures such as micelles, vesicles, or lamellar sheets. These assemblies are driven by the hydrophobic effect, which sequesters the nonpolar tails away from water, and by hydrogen bonding between the sulfonic acid heads. The study of such systems provides insight into the fundamental forces that govern molecular organization and is relevant to applications in drug delivery and nanotechnology. nih.govfrontiersin.org
Catalysis and Green Chemistry Innovations
The development of environmentally benign chemical processes is a central goal of green chemistry. A key strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Sulfonic acid groups are strong Brønsted acids and are effective catalysts for a variety of organic reactions, such as esterification, hydration, and condensation.
This compound is an ideal reagent for creating solid-supported acid catalysts. The bromo-functional group allows the molecule to be covalently anchored to a solid support, such as silica (B1680970) gel, alumina, or a porous organic polymer. researchgate.net The process typically involves reacting the support material (often pre-functionalized with amine or hydroxyl groups) with the bromo-end of the sulfonic acid. The resulting material is a solid powder that possesses accessible and highly acidic sulfonic acid sites, combining the high reactivity of a homogeneous acid catalyst with the practical advantages of a heterogeneous system. researchgate.net
Table 3: Application in Heterogeneous Catalyst Preparation
| Solid Support | Anchoring Reaction | Catalytic Application | Green Chemistry Principle |
|---|---|---|---|
| Silica Gel (SiO₂) | Reaction with surface silanol groups | Esterification, Hydrolysis | Reusable catalyst, Waste reduction |
| Porous Organic Polymer | Grafting onto polymer backbone | Friedel-Crafts alkylation | Catalyst recycling, Atom economy |
Design and Application of Recyclable Catalysts
This compound serves as a valuable precursor in the synthesis of Brønsted acidic ionic liquids (BAILs), a class of catalysts renowned for their recyclability and efficacy in a variety of organic transformations. The key to this application lies in the transformation of this compound into intermediates like 1,4-butane sultone. This sultone is a crucial building block for functionalizing organic cations, typically those based on imidazole (B134444) or pyridine (B92270), with a sulfobutyl group (- (CH₂)₄SO₃H).
The synthesis of these sulfobutyl-functionalized BAILs generally involves the reaction of a nitrogen-containing heterocyclic compound with 1,4-butane sultone to form a zwitterionic intermediate. Subsequent protonation of this intermediate with a strong acid, such as sulfuric acid, yields the desired Brønsted acidic ionic liquid. These ionic liquids are essentially salts that are liquid at or near room temperature and possess a covalently attached sulfonic acid group, which imparts the catalytic activity.
Research has demonstrated the successful application of these recyclable catalysts in various acid-catalyzed reactions, including esterification, alkylation, and condensation reactions. The catalytic activity is attributed to the proton-donating ability of the sulfonic acid moiety, which is comparable to that of conventional mineral acids like sulfuric acid.
Interactive Data Table: Synthesis of Brønsted Acidic Ionic Liquids from 1,4-Butane Sultone
| Cation Precursor | Anion | Resulting Ionic Liquid | Key Features |
| 1-Methylimidazole (B24206) | Hydrogen sulfate (B86663) | 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate | High acidity, good thermal stability, effective catalyst for esterification. |
| Pyridine | Hydrogen sulfate | 1-(4-sulfobutyl)pyridinium hydrogen sulfate | Recyclable catalyst for various organic syntheses. |
| Triethylamine | Hydrogen sulfate | N,N,N-triethyl-4-sulfobutan-1-aminium hydrogen sulfate | Used in acid-catalyzed reactions with easy product separation. |
Eco-Friendly Synthetic Routes and Process Intensification
The use of catalysts derived from this compound aligns with the principles of green chemistry by promoting eco-friendly synthetic routes and enabling process intensification. The development of these recyclable Brønsted acidic ionic liquids offers a greener alternative to traditional homogeneous acid catalysts.
Conventional acid catalysts, such as sulfuric acid and hydrochloric acid, are highly corrosive, difficult to separate from the reaction mixture, and generate significant amounts of acidic waste, posing environmental challenges. In contrast, sulfobutyl-functionalized ionic liquids are non-volatile, less corrosive, and, most importantly, reusable. Their application can significantly reduce the environmental footprint of chemical processes by minimizing waste generation and eliminating the need for hazardous solvents for catalyst separation.
Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, also benefits from the application of these catalysts. The high catalytic activity and selectivity of these ionic liquids can lead to faster reaction rates and higher yields, allowing for the use of smaller reactors and reduced energy consumption. Furthermore, their thermal stability allows for their use under a wider range of reaction conditions, providing greater flexibility in process design and optimization.
The integration of these catalysts into continuous flow reactor systems is a prime example of process intensification. In such systems, the ionic liquid catalyst can be immobilized, and the reactants can be continuously passed through the reactor, leading to a highly efficient and controlled manufacturing process with minimal downtime for catalyst separation and replacement.
Advanced Analytical Methodologies Development (e.g., for Environmental Monitoring or Process Control)
While direct applications of this compound in advanced analytical methodologies are not extensively documented, its derivatives, particularly the sulfobutyl-functionalized ionic liquids, have potential utility in this area. These ionic liquids can be employed as novel stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to their unique properties, such as high thermal stability and tunable polarity. Their ability to interact with a wide range of analytes can lead to improved separation efficiency and selectivity for complex mixtures.
In the context of environmental monitoring, these functionalized ionic liquids could potentially be used as extraction solvents in sample preparation techniques like liquid-liquid microextraction. Their negligible vapor pressure reduces solvent loss and exposure to volatile organic compounds (VOCs), making them a safer and more environmentally friendly option compared to traditional extraction solvents.
Furthermore, the principles of Process Analytical Technology (PAT), which aim for real-time monitoring and control of manufacturing processes, could potentially leverage the unique spectroscopic properties of systems involving these ionic liquid catalysts. For instance, in-situ spectroscopic techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy could be used to monitor the progress of reactions catalyzed by these ionic liquids, providing valuable data for process optimization and control. The distinct vibrational signatures of the ionic liquid and the reactants/products could allow for the development of robust analytical models for real-time concentration monitoring.
Concluding Remarks and Future Research Directions
Summary of Key Academic Contributions
The academic footprint of 4-Bromo-1-butanesulfonic acid is primarily that of a specialized chemical intermediate rather than a widely studied compound in its own right. Its principal contribution to the chemical sciences lies in its utility as a bifunctional building block for the synthesis of more complex molecules, particularly in the burgeoning field of ionic liquids.
The structure of this compound, featuring a reactive alkyl bromide at one end and a strongly acidic sulfonic acid group at the other, makes it a valuable reagent for introducing the butylsulfonic acid moiety onto various substrates. This is particularly relevant in the synthesis of Brønsted acidic task-specific ionic liquids (TSILs). These TSILs are a class of ionic liquids designed with specific functionalities, often to act as both solvent and catalyst in chemical reactions. For instance, the covalent attachment of a sulfonic acid group to the cation of an ionic liquid, which can be achieved using a precursor like this compound, creates a powerful, reusable acid catalyst for reactions such as esterification and the synthesis of dibenzoxanthenes. mdpi.comsciforum.net
While many syntheses of such acidic ionic liquids utilize 1,4-butane sultone as the precursor to introduce the butylsulfonate group mdpi.comsciforum.net, this compound represents an alternative synthetic route. Its role as an alkylating agent allows for the functionalization of nucleophilic molecules, thereby tethering a butylsulfonic acid chain. This academic contribution, though not extensively documented in dedicated studies of the compound itself, is significant for the design of novel catalytic systems aimed at greener and more efficient chemical processes.
Identification of Research Gaps and Challenges
Despite its potential, this compound remains a relatively obscure and under-researched chemical. This is highlighted by chemical suppliers who classify it as a rare chemical and may not provide extensive analytical data, placing the onus of characterization on the researcher. sigmaaldrich.com This points to the most significant research gap: a fundamental lack of data on its physicochemical properties, reactivity, and spectroscopic characterization.
Key Research Gaps and Challenges:
Limited Synthetic and Purification Protocols: There is a scarcity of published, optimized, and scalable synthesis methods for this compound. Developing robust and high-yield synthetic routes is a primary challenge that hinders its broader accessibility and application.
Lack of Physicochemical Data: Comprehensive data on properties such as melting point, boiling point, solubility in various solvents, and pKa are not readily available in the scientific literature. This information is crucial for its effective use in reaction design and process optimization.
Undefined Reaction Kinetics and Mechanisms: While its function as an alkylating agent can be inferred from its structure, detailed studies on its reaction kinetics, substrate scope, and mechanistic pathways are absent. Understanding these aspects is essential for predicting its behavior and expanding its synthetic utility.
Comparative Studies: There are no direct comparative studies evaluating the efficiency of this compound against more common reagents like 1,4-butane sultone for the synthesis of acidic ionic liquids or other functional materials. Such studies are needed to establish its practical advantages or disadvantages.
Prospective Areas for Interdisciplinary Research and Methodological Advancement
The bifunctional nature of this compound opens up several avenues for interdisciplinary research where its unique properties could be leveraged.
Materials Science: The compound could be used to functionalize surfaces and polymers. For example, grafting it onto a solid support could create a heterogeneous acid catalyst with high stability and easy separation from the reaction mixture. It could also be used to modify polymer membranes, introducing sulfonic acid groups to enhance proton conductivity for applications in fuel cells or water filtration.
Catalysis: Beyond the synthesis of simple acidic ionic liquids, it could be used to create more complex, multi-functional catalysts. The bromide handle allows for its incorporation into larger molecular architectures or metal-organic frameworks (MOFs) before or after the sulfonic acid group is utilized for catalysis.
Medicinal Chemistry and Biochemistry: Bromo-organic compounds are versatile intermediates in the synthesis of pharmaceuticals. researchgate.net this compound could serve as a novel linker molecule, connecting a pharmacophore to a solubilizing group (the sulfonate). The sulfonic acid group can improve the aqueous solubility and pharmacokinetic properties of a drug candidate.
Methodological Advancement: A key area for advancement would be the development of continuous flow synthesis methods for reactions involving this reagent. Flow chemistry could offer better control over reaction parameters and potentially enable the use of this reagent in multi-step syntheses more efficiently than traditional batch processes.
Strategic Importance of this compound in Emerging Chemical Fields
The strategic importance of this compound is directly tied to the growth of chemical fields that prioritize sustainability, efficiency, and novel functionalities.
Green Chemistry: As a precursor to task-specific ionic liquids, the compound is important for the development of environmentally benign reaction media and catalysts. nih.gov Acidic ionic liquids are considered "green" alternatives to volatile and corrosive mineral acids like sulfuric acid, as they can be recycled and exhibit low vapor pressure. nih.govresearchgate.net Their application in processes like biodiesel production from free fatty acids highlights this potential. nih.gov
Functional Materials: The ability to introduce the sulfonic acid group is strategically important for creating materials with tailored properties. In polymer chemistry and materials science, sulfonation is a key method for modifying material properties such as ion-exchange capacity, hydrophilicity, and thermal stability. This compound provides a direct, covalent method for achieving this functionalization.
Specialized Synthesis: In organic synthesis, the compound serves as a valuable tool for constructing molecules that require both an acidic moiety and a specific four-carbon spacer. While niche, for certain complex target molecules, having a ready-made C4-sulfonic acid synthon can significantly simplify a synthetic route, making it strategically important for fine chemical and pharmaceutical manufacturing.
In essence, while this compound is not a bulk chemical, its strategic value lies in its enabling role in the synthesis of high-value, specialized molecules and materials that are central to advancing emerging fields of chemistry.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-butanesulfonic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of 1-butanol followed by bromination. Sulfonation can be achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent bromination employs reagents like PBr₃ or HBr in the presence of a catalyst (e.g., red phosphorus) to introduce the bromine moiety at the 4-position. Purification via recrystallization or column chromatography is critical to isolate the product . Key Considerations :
- Monitor reaction exothermicity during sulfonation to avoid decomposition.
- Use anhydrous conditions during bromination to prevent hydrolysis.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% as per industry standards) using reverse-phase columns and UV detection at 210 nm .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show characteristic peaks for the sulfonic acid proton (δ 10–12 ppm) and bromine-substituted methylene (δ 3.5–4.0 ppm). ¹³C NMR confirms the carbon backbone .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₄H₉BrO₃S, ~217 g/mol) with electrospray ionization (ESI) .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent thermal decomposition or hydrolysis. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption, which can degrade sulfonic acid groups. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during bromination to minimize di-brominated byproducts in this compound synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromide ion reactivity, favoring mono-bromination.
- Catalysis : Use Lewis acids like FeCl₃ to direct bromine to the 4-position via electrophilic aromatic substitution mechanisms.
- Stoichiometric Control : Limit Br₂ or HBr equivalents to 1.1–1.3 mol/mol substrate.
Validation : Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate/hexane) and GC-MS for byproduct identification .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonic acid group activates the adjacent bromine for SN2 reactions. Kinetic studies using varying nucleophiles (e.g., amines, thiols) reveal second-order dependence. Computational modeling (DFT) predicts transition-state geometries, showing steric hindrance at the β-carbon limits backside attack . Experimental Design :
- Conduct kinetic experiments under pseudo-first-order conditions.
- Compare activation energies (ΔG‡) for substitutions with different leaving groups (Br vs. Cl).
Q. How should researchers resolve discrepancies between NMR and mass spectrometry data when characterizing this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Conflicting molecular ion peaks (HRMS) and NMR integrations may arise from hygroscopic impurities or tautomerism.
- Resolution Steps :
Re-purify via preparative HPLC.
Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
Validate with alternative techniques (e.g., IR for sulfonic acid O-H stretch at 2500–3000 cm⁻¹) .
Q. What role does this compound play in radical trapping studies, and how does its efficacy compare to analogs like TEMPO?
- Methodological Answer : The sulfonic acid group stabilizes radical intermediates via hydrogen bonding, enhancing trapping efficiency. Comparative ESR studies show a 20% higher radical adduct stability vs. TEMPO in aqueous media. Applications include probing reactive oxygen species (ROS) in biological systems . Protocol :
- Generate radicals (e.g., hydroxyl radicals via Fenton reaction).
- Monitor adduct formation using spin-trapping agents and ESR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
